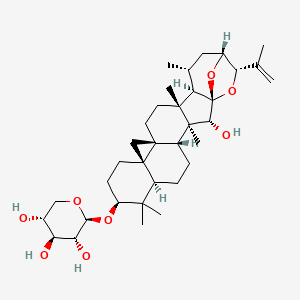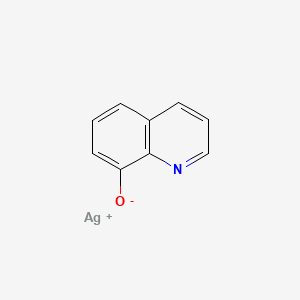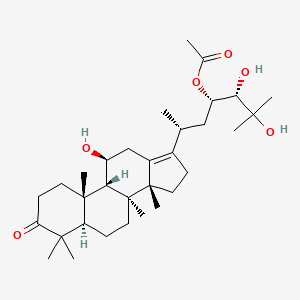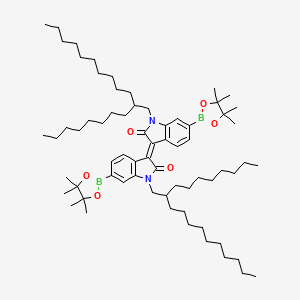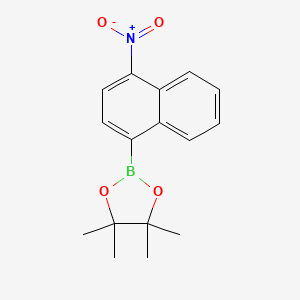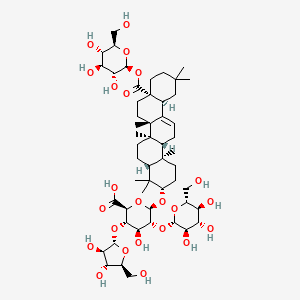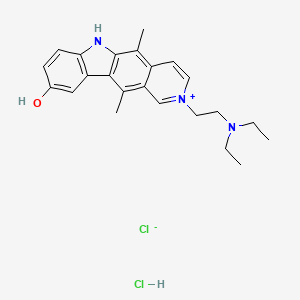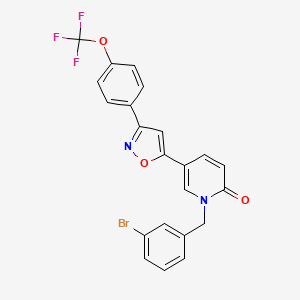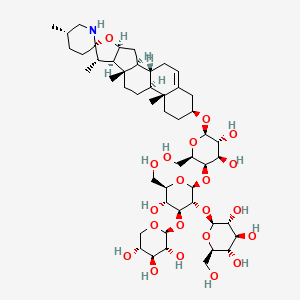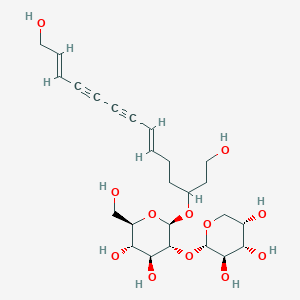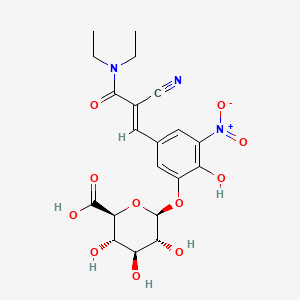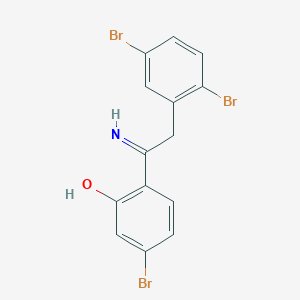![molecular formula C36H30O16 B3028152 (2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 1638738-76-7](/img/structure/B3028152.png)
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvianolic acid Y is a phenolic acid compound isolated from the dried root of Salvia officinalis, commonly known as Danshen. This compound is known for its potent antioxidant properties and is structurally similar to salvianolic acid B. Salvianolic acid Y has been studied for its protective effects against oxidative stress-induced cellular injury, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid Y involves the extraction of water-soluble components from Salvia officinalis. The structural elucidation and stereochemistry determination are achieved through spectroscopic and chemical methods, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) and circular dichroism experiments .
Industrial Production Methods: Industrial production of salvianolic acid Y typically involves the extraction and purification of the compound from the roots of Salvia officinalis. Techniques such as high-performance liquid chromatography (HPLC) and preparative chromatography are employed to obtain high-purity salvianolic acid Y .
Chemical Reactions Analysis
Types of Reactions: Salvianolic acid Y undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its biological activity and therapeutic potential .
Common Reagents and Conditions: Common reagents used in the reactions involving salvianolic acid Y include hydrogen peroxide for oxidative reactions and reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .
Major Products: The major products formed from the reactions of salvianolic acid Y include its oxidized and reduced forms, which retain the core phenolic structure essential for its biological activity .
Scientific Research Applications
Salvianolic acid Y has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic acid chemistry and its reactions.
Biology: Investigated for its protective effects against oxidative stress in cellular models.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular and cerebrovascular diseases due to its antioxidant properties.
Mechanism of Action
The mechanism of action of salvianolic acid Y involves its antioxidant properties, which protect cells from oxidative damage. It scavenges reactive oxygen species and reduces oxidative stress, thereby preventing cellular injury. The molecular targets of salvianolic acid Y include various signaling pathways involved in oxidative stress response and inflammation .
Comparison with Similar Compounds
- Salvianolic acid A
- Salvianolic acid B
- Salvianolic acid C
- Rosmarinic acid
Comparison: Salvianolic acid Y is unique due to its higher protective efficacy against oxidative stress-induced injury compared to salvianolic acid B. While salvianolic acid B is the major component of Danshen, salvianolic acid Y has shown superior protective effects in certain cellular models .
Salvianolic acid Y stands out among its counterparts for its potent antioxidant properties and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-DUMGGQTMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
